6-Heptenyl isothiocyanate

Description

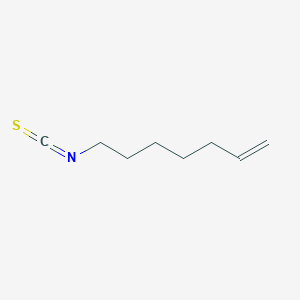

Structure

3D Structure

Properties

IUPAC Name |

7-isothiocyanatohept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-2-3-4-5-6-7-9-8-10/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXOJFDWZWNRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468739 | |

| Record name | 1-Heptene, 7-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49776-82-1 | |

| Record name | 7-Isothiocyanato-1-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49776-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptene, 7-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Isothiocyanato-1-heptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biogenesis of 6 Heptenyl Isothiocyanate

Glucosinolate-Myrosinase System in Brassicales Plants

Plants belonging to the order Brassicales, which includes vegetables like broccoli, cabbage, and wasabi, possess a unique two-component chemical defense system often referred to as the "mustard oil bomb". This system involves two key components: glucosinolates, which are sulfur-containing precursor molecules, and myrosinase, a catalytic enzyme.

In healthy, intact plant tissue, glucosinolates and the myrosinase enzyme are kept in separate compartments within the plant's cells. This segregation prevents any chemical reaction from occurring. However, when the plant tissue is damaged, for instance by an herbivore chewing on it or by mechanical crushing during food preparation, the cellular compartments are ruptured. This allows the glucosinolates and myrosinase to come into contact, initiating a rapid chemical reaction.

Isothiocyanates are not present in their active form in intact plants; they are generated through the hydrolysis of glucosinolates. When myrosinase is released upon tissue damage, it catalyzes the cleavage of a glucose molecule from the glucosinolate structure. This enzymatic action produces an unstable intermediate compound called an aglycone.

This aglycone then spontaneously undergoes a chemical rearrangement, known as the Lossen rearrangement, to form a highly reactive isothiocyanate. The specific structure of the isothiocyanate produced is determined by the side chain of its parent glucosinolate molecule. There are over 130 known glucosinolates, leading to a wide diversity of isothiocyanates.

Myrosinase, technically known as thioglucoside glucohydrolase, is the enzyme that exclusively catalyzes the hydrolysis of glucosinolates. This plant-based enzyme is crucial for the production of isothiocyanates as a defense mechanism. The pungent and sharp flavors associated with cruciferous vegetables are a direct result of this enzymatic reaction.

Interestingly, the formation of isothiocyanates is not limited to the action of plant-based myrosinase. Even when cruciferous vegetables are cooked, which deactivates the plant's native myrosinase, isothiocyanates can still be formed in the human body. This is because certain bacteria within the human gut microbiota are capable of producing their own myrosinase. When cooked vegetables containing glucosinolates are consumed, these gut microbes can hydrolyze them, releasing isothiocyanates within the digestive system.

Table 1: Key Components of the Glucosinolate-Myrosinase System

| Component | Type | Function | Location in Intact Plant Cells |

| Glucosinolate | Precursor Molecule | Substrate for myrosinase; determines the final isothiocyanate structure. | Stored in vacuoles. |

| Myrosinase | Enzyme | Catalyzes the hydrolysis of the thio-glucose bond in glucosinolates. | Compartmentalized in myrosin cells, separate from glucosinolates. |

| Isothiocyanate | Product | Biologically active compound formed after glucosinolate hydrolysis. | Not present until cell disruption occurs. |

Identification of 6-Heptenyl Isothiocyanate in Specific Plant Species

The presence and concentration of specific isothiocyanates vary significantly between different plant species. Research has identified this compound as a constituent of certain well-known pungent plants.

Wasabia japonica, commonly known as wasabi or Japanese horseradish, is a primary natural source of this compound. The compound has been isolated from the hydrolysate of wasabi rhizomes and is a component of wasabi oil. While wasabi contains a variety of long-chain isothiocyanates, with 6-(methylsulfinyl)hexyl isothiocyanate often being the most abundant, this compound is also a recognized component of its volatile profile.

Cochlearia armoracia, or horseradish, is renowned for its pungent flavor, which is derived from a rich profile of glucosinolates and their corresponding isothiocyanates. The primary isothiocyanates responsible for its sharp taste are allyl isothiocyanate and 2-phenylethyl isothiocyanate mdpi.comnih.gov. While horseradish contains a diverse array of volatile compounds, including numerous isothiocyanates, the specific presence of this compound is not as well-documented as other major constituents nih.gov.

Table 2: Natural Occurrence of this compound

| Plant Species | Scientific Name | Common Name | Presence of this compound |

| Wasabi | Wasabia japonica | Japanese Horseradish | Identified in hydrolysates and essential oil. |

| Horseradish | Cochlearia armoracia | Horseradish | Contains a wide range of isothiocyanates, but this compound is not a major reported component. |

Biosynthetic Pathways of Isothiocyanates

The biosynthesis of isothiocyanates is an indirect process that begins with the creation of their glucosinolate precursors. Glucosinolates are secondary metabolites that plants synthesize from amino acids.

The pathway can be divided into three main stages:

Side Chain Elongation: The process starts with a primary amino acid, such as methionine for aliphatic glucosinolates or phenylalanine for aromatic ones. The carbon chain of the amino acid is elongated through a series of reactions.

Formation of the Core Structure: The modified amino acid is then converted into the core glucosinolate structure. This involves several enzymatic steps, including glucosylation, where a glucose molecule is added, and subsequent sulfation.

Side Chain Modification: Further modifications can occur to the side chain, leading to the vast diversity of glucosinolates found in nature.

Once the glucosinolate is synthesized, it is stored within the plant cell, ready to be hydrolyzed by myrosinase upon tissue damage, which then leads to the formation of this compound and other related compounds.

Plant Glucosinolate-Dependent Biosynthesis

The principal pathway for the formation of this compound in plants is through the enzymatic hydrolysis of its precursor, a glucosinolate. Glucosinolates are a class of secondary metabolites rich in sulfur, which are characteristic of the order Brassicales.

The biosynthesis of isothiocyanates in plants is a two-step process involving a glucosinolate and the enzyme myrosinase.

Glucosinolate Precursor : Each isothiocyanate has a corresponding glucosinolate precursor. For this compound, the precursor is 6-heptenyl glucosinolate. These glucosinolates are synthesized in the plant from amino acids.

Myrosinase-Mediated Hydrolysis : In intact plant tissue, glucosinolates and the enzyme myrosinase are stored in separate compartments. When the plant tissue is damaged, for instance by chewing or cutting, myrosinase comes into contact with the glucosinolates. Myrosinase then catalyzes the hydrolysis of the thioglucosidic bond in the glucosinolate molecule.

Formation of Unstable Aglycone : This hydrolysis results in the formation of glucose and an unstable intermediate known as an aglycone.

Rearrangement to Isothiocyanate : The unstable aglycone spontaneously rearranges to form the corresponding isothiocyanate, in this case, this compound. The specific isothiocyanate formed is determined by the structure of the side chain of the original glucosinolate.

6-Heptenyl Glucosinolate + H₂O --(Myrosinase)--> Glucose + this compound + Sulfate

The conditions under which this hydrolysis occurs, such as pH, can influence the nature of the final products. At a neutral pH, the formation of isothiocyanates is generally favored.

Microbial Biosynthesis of Isothiocyanates (e.g., Rhodanese-Catalyzed Pathways)

While the glucosinolate-myrosinase system is the well-established pathway in plants, microorganisms have also been found to produce isothiocyanates through alternative routes. One such pathway involves rhodanese-like enzymes.

Research has identified a bacterial pathway for isothiocyanate biosynthesis that involves the enzymatic transfer of sulfur onto isonitriles, a reaction catalyzed by rhodanese-like enzymes (thiosulfate:cyanide sulfurtransferases). nih.gov This pathway represents a distinct mechanism from the plant-based glucosinolate system.

The key steps in this proposed microbial pathway are:

Isonitrile Precursor : The pathway begins with an isonitrile compound.

Rhodanese-Catalyzed Sulfur Transfer : A rhodanese-like enzyme facilitates the transfer of a sulfur atom from a sulfur donor, such as thiosulfate, to the isonitrile.

Formation of Isothiocyanate : This sulfur transfer results in the formation of the corresponding isothiocyanate.

For instance, studies on the bacterium Burkholderia gladioli have shown that a single-domain rhodanese, RhdE, can efficiently catalyze the conversion of an isonitrile intermediate to its corresponding isothiocyanate. nih.gov This discovery highlights a novel function for rhodanese-like enzymes in specialized metabolite biosynthesis in bacteria. nih.gov

Synthetic Methodologies for Isothiocyanates

Historical and Current Chemical Synthesis Approaches

The preparation of isothiocyanates is broadly classified into three main types based on the functional group of the starting material: Type A from primary amines, Type B from other nitrogen-containing functional groups, and Type C from non-nitrogen precursors. chemrxiv.org Historically, methods involving highly toxic reagents were common, but contemporary focus has shifted towards milder and more sustainable alternatives. cbijournal.comdigitellinc.com

Synthesis from Primary Amines (Type A Reactions)

The most prevalent and well-established methods for synthesizing isothiocyanates, including potentially 6-Heptenyl isothiocyanate, begin with the corresponding primary amine, 6-heptenylamine (B2808235). These reactions involve the introduction of a thiocarbonyl group (C=S).

Via Thiophosgene (B130339) and its Surrogates: The reaction of a primary amine with thiophosgene (CSCl₂) has been a long-standing method for producing isothiocyanates. nih.govresearchgate.net This reaction proceeds smoothly, often under anhydrous conditions, to yield the target isothiocyanate. researchgate.net However, the high toxicity of thiophosgene has prompted the development of safer thiocarbonyl transfer agents. nih.gov Alternatives such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and di-2-pyridyl thiocarbonate (DPT) serve as effective surrogates, mitigating the hazards associated with thiophosgene while still efficiently converting primary amines. nih.govacs.org

Via Dithiocarbamate (B8719985) Salts: A widely used, two-step, one-pot procedure involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. nih.gov This salt is then treated with a desulfurizing agent to yield the isothiocyanate. nih.gov A variety of reagents can effect this transformation, each with its own advantages concerning reaction conditions and substrate scope. nih.govnih.gov

For instance, the use of tosyl chloride (TsCl) allows for the in situ generation of the dithiocarbamate salt, which then decomposes to the isothiocyanate in high yields. organic-chemistry.org Other effective desulfurizing agents include:

Iodine: In a biphasic water/ethyl acetate (B1210297) medium with sodium bicarbonate, iodine provides a cost-effective and environmentally acceptable method for this conversion. cbijournal.com

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent, often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), offers a clean workup as the by-products are volatile. cbijournal.com

Lead Nitrate: This classical reagent effectively promotes the decomposition of dithiocarbamate salts. nih.gov

Triflic anhydride (B1165640) (Tf₂O): A newer protocol employs triflic anhydride as a powerful desulfurating agent. ijacskros.com

Table 1: Comparison of Desulfurizing Agents for Dithiocarbamate Salts

| Desulfurizing Agent | Key Features | Reference |

| Thiophosgene | Highly effective but very toxic. | nih.govresearchgate.net |

| Tosyl Chloride | Allows for in situ formation of dithiocarbamate. | organic-chemistry.org |

| Iodine | Cost-effective, environmentally friendly biphasic system. | cbijournal.com |

| Boc₂O | Volatile by-products lead to a clean workup. | cbijournal.com |

| Lead Nitrate | A classical and effective reagent. | nih.gov |

| Triflic anhydride | A modern, potent desulfurating agent. | ijacskros.com |

Via Thioureas: The decomposition of N,N'-disubstituted thioureas can also produce isothiocyanates. This method is particularly useful when the starting thioureas are readily available. cbijournal.com

Synthesis from Other Nitrogen Functional Groups (Type B Reactions)

While less common than amine-based routes, methods starting from other nitrogen-containing functional groups offer advantages in terms of functional group tolerance, particularly for electrophilic moieties. chemrxiv.org

From Organic Azides: The tandem Staudinger/aza-Wittig reaction is a prominent method in this category. nih.govnih.gov An organic azide (B81097) is first treated with a phosphine, such as triphenylphosphine, to generate an iminophosphorane intermediate. This intermediate then reacts with carbon disulfide to furnish the isothiocyanate. nih.gov This approach is performed under neutral conditions, making it suitable for sensitive substrates, including those with chiral centers. nih.gov

From Primary Nitroalkanes: Isothiocyanates can be synthesized in a one-pot process from primary nitroalkanes. The reaction involves converting the nitroalkane to a nitrile oxide in situ using an isocyanate (e.g., 4-chlorophenyl isocyanate) and a catalytic amount of triethylamine. tandfonline.com The nitrile oxide then reacts with thiourea (B124793), which undergoes a cycloaddition and subsequent decomposition to yield the desired isothiocyanate and urea. tandfonline.comtandfonline.com

Synthesis from Non-Nitrogen Functional Groups (Type C Reactions)

The synthesis of isothiocyanates from non-nitrogen precursors is a challenging but growing area of research. chemrxiv.org These methods often involve the simultaneous formation of the C-N bond and the isothiocyanate group.

From Alkyl Halides: One of the oldest methods involves the reaction of an alkyl halide with a metal thiocyanate (B1210189) salt. cbijournal.com However, this reaction can produce a mixture of the isothiocyanate (R-NCS) and the isomeric thiocyanate (R-SCN). cbijournal.com The reaction outcome is influenced by factors such as the solvent and the metal cation. The use of mercuric thiocyanate in less-polar solvents has been shown to favor the formation of alkyl isothiocyanates, particularly for secondary and tertiary alkyl halides. oup.com

Advanced and Sustainable Synthetic Strategies

Reflecting the broader trend in chemical synthesis, recent efforts have focused on developing more environmentally benign and efficient methods for preparing isothiocyanates.

Electrochemical Isothiocyanation Methods

Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry. A practical, mild, and high-yielding electrochemical method has been developed for preparing isothiocyanates from primary amines and carbon disulfide. gre.ac.ukacs.org This approach avoids the use of toxic and expensive chemical oxidants or desulfurizing agents. organic-chemistry.orgorganic-chemistry.org The process involves the in situ formation of a dithiocarbamate salt, which then undergoes anodic desulfurization to yield the isothiocyanate. gre.ac.ukorganic-chemistry.org The reaction can be performed without a supporting electrolyte, further enhancing its green credentials. organic-chemistry.org

Table 2: Key Parameters of Electrochemical Isothiocyanate Synthesis

| Parameter | Typical Condition | Purpose | Reference |

| Anode | Carbon Graphite | Electrode for oxidation | organic-chemistry.org |

| Cathode | Nickel | Electrode for reduction | organic-chemistry.org |

| Solvent | Methanol | Reaction medium | organic-chemistry.org |

| Reactants | Primary Amine, CS₂ | Formation of dithiocarbamate | gre.ac.uk |

| Process | Anodic Desulfurization | Conversion to isothiocyanate | organic-chemistry.org |

Amine-Catalyzed Sulfurization of Isocyanides

Another sustainable strategy involves the direct sulfurization of isocyanides using elemental sulfur. digitellinc.combohrium.com Elemental sulfur is an abundant and inexpensive by-product of the petroleum industry, making its use highly desirable from both an economic and environmental perspective. digitellinc.com This reaction is efficiently catalyzed by amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org The method avoids the use of highly toxic reagents like thiophosgene or carbon disulfide and can be performed in green solvents like Cyrene™ or γ-butyrolactone (GBL) under moderate heating. rsc.org This catalytic approach is versatile, tolerates various functional groups, and has been used to convert a wide range of isocyanides into isothiocyanates in moderate to high yields. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation to the synthesis of isothiocyanates has proven to be a particularly effective strategy, enabling rapid and efficient access to a diverse range of these valuable compounds. While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the general protocols established for the synthesis of aliphatic isothiocyanates are directly applicable.

The primary route for the synthesis of isothiocyanates, including this compound, under microwave conditions typically involves the reaction of the corresponding primary amine with a source of thiocarbonyl functionality. The most common approach is a two-step, one-pot procedure commencing with the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then subjected to desulfurization to yield the target isothiocyanate. Microwave irradiation has been shown to significantly promote this final desulfurization step. nih.govresearchgate.net

A notable advantage of microwave-assisted protocols is the potential to conduct these reactions under solvent-free conditions or in aqueous media, aligning with the principles of green chemistry. tandfonline.comresearchgate.netsemanticscholar.org The choice of desulfurating agent can vary, with several reagents demonstrating efficacy under microwave irradiation. nih.gov In some instances, the decomposition of the dithiocarbamate intermediate to the isothiocyanate can be achieved by microwave heating without the need for an additional desulfurating agent. researchgate.net

An alternative microwave-assisted approach involves the thionation of isocyanides using Lawesson's reagent. tandfonline.comsemanticscholar.org This method provides a direct conversion of isocyanides to isothiocyanates and has been shown to be highly efficient under microwave irradiation, affording a broad range of functionalized isothiocyanates in high yields and with significantly reduced reaction times compared to conventional heating. tandfonline.com

The general applicability of these microwave-assisted methods suggests that 6-heptenylamine could be readily converted to this compound. The reaction conditions, such as temperature, time, and the choice of solvent and reagents, would likely be analogous to those reported for other aliphatic amines.

Research Findings from Microwave-Assisted Synthesis of Aliphatic Isothiocyanates

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various aliphatic isothiocyanates, which can be considered representative for the synthesis of this compound.

| Starting Amine | Thiocarbonyl Source | Desulfurating Agent/Method | Solvent | Microwave Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenethylamine | CS₂ | DMT/NMM/TsO⁻ | DCM | 90 °C, 3 min | 90 | nih.gov |

| Benzylamine | CS₂ | Microwave-induced decomposition | - | Not specified | High | researchgate.net |

| Various Alkyl Amines | CS₂ | Various (e.g., TCT, I₂, Boc₂O) | Various | Variable | 72-96 | nih.gov |

The data clearly indicates that microwave-assisted synthesis offers a rapid and high-yielding route to aliphatic isothiocyanates. The short reaction times, typically in the range of a few minutes, represent a significant improvement over classical heating methods which can require several hours. amazonaws.com

Analytical Research Techniques for Isothiocyanates, Including 6 Heptenyl Isothiocyanate

Chromatographic Methods

Chromatography is a cornerstone in the analysis of isothiocyanates, providing powerful separation capabilities for complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, FLD)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of a broad range of isothiocyanates. The separation is typically achieved on a reversed-phase column, such as a C18 column.

UV Detection: Many isothiocyanates, including aliphatic ones like 6-heptenyl isothiocyanate, exhibit weak UV absorbance. The UV absorption maximum for aliphatic isothiocyanates is generally found in the lower UV range, often around 240-250 nm. However, due to the lack of strong chromophores, direct UV detection can sometimes lack the required sensitivity for trace analysis. To overcome this, derivatization with a UV-absorbing agent can be employed.

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, fluorescence detection can be utilized. Since most isothiocyanates are not naturally fluorescent, a pre-column or post-column derivatization step is necessary. This involves reacting the isothiocyanate with a fluorescent labeling agent. Common derivatizing agents for compounds containing amine-reactive groups like the isothiocyanate group include dansyl chloride and fluorescein isothiocyanate (FITC). The resulting fluorescent derivative can then be detected with high sensitivity. For instance, FITC derivatives can be excited around 492 nm with emission detection around 518 nm.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile or methanol |

| UV Detection Wavelength | ~245 nm for underivatized aliphatic ITCs |

| FLD Excitation (FITC derivative) | ~492 nm |

| FLD Emission (FITC derivative) | ~518 nm |

| Retention Time (Heptyl ITC) | Dependent on specific conditions, but would elute after shorter-chain ITCs |

This table presents typical parameters for the HPLC analysis of aliphatic isothiocyanates. Actual values may vary depending on the specific instrument, column, and mobile phase composition.

Gas Chromatography (GC) for Volatile Isothiocyanates

Gas Chromatography (GC) is an excellent technique for the analysis of volatile isothiocyanates, a category that includes this compound. The separation is based on the compound's boiling point and interaction with the stationary phase of the GC column. When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities based on the mass spectrum of the compound.

For the analysis of isothiocyanates, a non-polar or semi-polar capillary column, such as one with a 5% phenyl-polymethylsiloxane stationary phase (e.g., DB-5 or HP-5), is commonly used. The retention of a compound in GC is often expressed as a Kovats retention index (I), which normalizes retention times relative to a series of n-alkane standards.

The mass spectrum of an isothiocyanate generated by electron ionization (EI) shows characteristic fragmentation patterns. For aliphatic isothiocyanates, a prominent peak is often observed at m/z 72, corresponding to the [CH2NCS]+ fragment. The molecular ion peak (M+) may also be visible, along with fragments resulting from the loss of alkyl groups. For heptyl isothiocyanate, a close analog of this compound, the mass spectrum would show characteristic ions that aid in its identification.

| Parameter | Typical Value/Condition |

| Column | DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless or split |

| Temperature Program | Ramped, e.g., 50°C hold, then ramp to 250°C |

| Kovats Retention Index (Heptyl ITC) | ~1300-1400 on a non-polar column |

| Key Mass Fragments (m/z) | Molecular ion, 72 ([CH2NCS]+), other alkyl fragments |

This table provides typical parameters for the GC-MS analysis of volatile aliphatic isothiocyanates. The Kovats retention index is an estimate and can vary with the specific chromatographic conditions.

Spectrophotometric Quantification Approaches

Spectrophotometric methods offer a simpler and often more rapid means of quantifying the total isothiocyanate content in a sample. These methods are typically based on a chemical reaction that produces a colored or UV-absorbing product.

1,2-Benzenedithiol-Based Cyclocondensation Assay

A widely used spectrophotometric method for the quantification of total isothiocyanates is the cyclocondensation reaction with 1,2-benzenedithiol. nih.govresearchgate.netnih.gov In this assay, the isothiocyanate group reacts with 1,2-benzenedithiol under basic conditions to form a stable cyclic product, 1,3-benzodithiole-2-thione. nih.govnih.gov This product has a strong UV absorbance at a wavelength of 365 nm. nih.govnih.gov

The reaction is highly specific for isothiocyanates and their dithiocarbamate (B8719985) metabolites, with minimal interference from other compounds typically found in biological extracts. mdpi.com The intensity of the absorbance at 365 nm is directly proportional to the total concentration of isothiocyanates in the sample. The molar extinction coefficient of the 1,3-benzodithiole-2-thione product is approximately 23,000 M⁻¹cm⁻¹, allowing for sensitive quantification. nih.gov This method is robust and applicable to a wide range of aliphatic and aromatic isothiocyanates. nih.govnih.gov

| Parameter | Value |

| Reagent | 1,2-Benzenedithiol |

| Reaction Product | 1,3-Benzodithiole-2-thione |

| Detection Wavelength (λmax) | 365 nm |

| Molar Extinction Coefficient (ε) | ~23,000 M⁻¹cm⁻¹ |

| Sensitivity | Can measure as low as 1 nmol of ITC |

This table summarizes the key parameters of the 1,2-benzenedithiol-based cyclocondensation assay for the quantification of total isothiocyanates.

Electrophoretic Techniques

Capillary electrophoresis offers a high-resolution separation technique that can be applied to the analysis of isothiocyanates and their precursor glucosinolates.

Capillary Electrophoresis (CE) for Co-quantification with Glucosinolates

Capillary Electrophoresis (CE) is a powerful analytical technique that separates compounds based on their charge-to-size ratio in an electric field. While native isothiocyanates are neutral and thus not directly amenable to standard CE, they can be analyzed using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds.

A significant advantage of CE is its potential for the simultaneous analysis of both the precursor glucosinolates and their corresponding isothiocyanate hydrolysis products in a single run. nih.govnih.govacs.org Glucosinolates are negatively charged and can be separated by CE, while the neutral isothiocyanates are separated by MEKC. This allows for the study of the enzymatic conversion of glucosinolates to isothiocyanates. nih.govnih.gov

For the analysis of this compound and its precursor, glucohesperin, a MEKC method would be employed. The migration time of the neutral isothiocyanate would depend on its partitioning into the micelles, with more hydrophobic compounds having longer migration times.

| Technique | Analyte | Typical Separation Principle |

| Capillary Zone Electrophoresis (CZE) | Glucosinolates (e.g., Glucohesperin) | Separation based on charge-to-size ratio of the negatively charged glucosinolates. |

| Micellar Electrokinetic Chromatography (MEKC) | Isothiocyanates (e.g., this compound) | Separation of the neutral isothiocyanate based on its partitioning between the aqueous buffer and the micellar phase. |

This table illustrates the principles of separating glucosinolates and isothiocyanates using different modes of capillary electrophoresis, which can be combined for simultaneous analysis.

Challenges in Isothiocyanate Analytical Determination

The accurate analytical determination of isothiocyanates (ITCs), including this compound, is fraught with challenges stemming from their inherent chemical and physical properties. These difficulties can impact the accuracy, reproducibility, and sensitivity of quantitative and qualitative analyses. Key challenges include the chemical instability of ITCs, their volatility, the absence of strong chromophores for certain detection methods, and issues related to chromatographic separation. While specific analytical data for this compound is not extensively documented in publicly available research, the challenges faced in its analysis can be inferred from studies on other aliphatic isothiocyanates.

A significant hurdle in the analysis of ITCs is their inherent instability. mdpi.comnih.gov Isothiocyanates are susceptible to degradation under various conditions, including thermal stress and in aqueous environments. mdpi.comnih.gov This instability is a critical factor during sample preparation, extraction, and analysis, potentially leading to an underestimation of their concentration. For instance, thermal degradation has been observed during gas chromatography (GC) analysis under certain conditions. mdpi.com The stability of ITCs is also influenced by pH, with different pH levels affecting their formation from precursor glucosinolates and their subsequent stability. nih.govmdpi.com

The volatility of many isothiocyanates presents another analytical challenge. nih.govmdpi.com This property can lead to the loss of the analyte during sample preparation steps that involve evaporation. nih.gov To circumvent this, derivatization techniques are often employed to convert the volatile ITCs into less volatile and more stable compounds. nih.gov For example, isothiocyanates can be reacted with reagents like N-acetylcysteine to form nonvolatile dithiocarbamates, which can then be quantified more reliably. nih.gov

A lack of strong chromophores in the structure of many isothiocyanates, particularly aliphatic ones, poses a significant problem for their detection using UV-Vis spectrophotometry, a common detection method in high-performance liquid chromatography (HPLC). mdpi.comnih.gov This results in low sensitivity and makes accurate quantification difficult. mdpi.com To overcome this, derivatization is often employed to introduce a chromophore into the molecule. nih.govresearchgate.net An alternative approach is the use of an Evaporative Light-Scattering Detector (ELSD), which does not rely on the chromophoric properties of the analyte and has been shown to offer higher sensitivity for compounds like sulforaphane. mdpi.com

Chromatographic analysis of isothiocyanates also presents its own set of challenges. In reversed-phase HPLC, the low water solubility of some ITCs can cause them to precipitate in the aqueous mobile phases, leading to inaccurate quantification and operational problems with the chromatographic system. mdpi.comnih.govresearchgate.net One effective strategy to mitigate this issue is to perform the HPLC analysis at an elevated temperature, for example, at 60°C, which improves the solubility of the ITCs and reduces their loss during the chromatographic run. nih.govresearchgate.net In gas chromatography, as mentioned earlier, the thermal lability of certain isothiocyanates can lead to their degradation in the injection port. mdpi.com

The table below summarizes the primary challenges in the analytical determination of isothiocyanates and the common strategies employed to address them.

| Challenge | Description | Analytical Techniques Affected | Mitigation Strategies |

|---|---|---|---|

| Instability (Thermal and Chemical) | Isothiocyanates can degrade at high temperatures and in certain chemical environments (e.g., aqueous solutions, varying pH), leading to inaccurate quantification. mdpi.comnih.gov | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Sample Preparation | Use of milder extraction and analysis conditions, pH control, and derivatization to form more stable compounds. nih.govnih.gov |

| Volatility | Low molecular weight isothiocyanates can be lost during sample preparation steps like evaporation. nih.govnih.gov | Sample Preparation | Derivatization to form non-volatile derivatives (e.g., with N-acetylcysteine), and use of extraction methods that minimize evaporative losses. nih.gov |

| Lack of Strong Chromophores | Many aliphatic isothiocyanates do not absorb UV light strongly, resulting in low sensitivity with UV-Vis detectors. mdpi.comnih.gov | High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection | Derivatization to introduce a chromophore, use of alternative detectors like Evaporative Light-Scattering Detector (ELSD) or Mass Spectrometry (MS). mdpi.comnih.gov |

| Poor Solubility in Aqueous Phases | Some isothiocyanates can precipitate in the aqueous mobile phases used in reversed-phase HPLC, leading to analyte loss and system clogging. mdpi.comnih.gov | High-Performance Liquid Chromatography (HPLC) | Performing HPLC at elevated temperatures (e.g., 60°C) to increase solubility, pre-column derivatization to more soluble compounds. researchgate.netnih.gov |

Mechanistic Research on Isothiocyanate Biological Activities with Implications for 6 Heptenyl Isothiocyanate

Cellular Signaling Pathway Modulation by Isothiocyanates

Isothiocyanates exert significant influence over multiple intracellular signaling cascades that are crucial for cellular homeostasis, stress response, and inflammation. Their ability to interact with and modify the function of key regulatory proteins underpins many of their observed biological effects.

Regulation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) Pathway

The Keap1-Nrf2 pathway is a primary regulator of cellular defense mechanisms against oxidative and electrophilic stress. researchgate.net Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's degradation. msjonline.orgyoutube.com

Isothiocyanates are potent activators of the Nrf2 pathway. youtube.comnih.gov The mechanism of action involves the electrophilic isothiocyanate group reacting with specific, highly reactive cysteine residues on the Keap1 protein. researchgate.netresearchgate.net This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation. youtube.comnih.gov Consequently, stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a wide array of cytoprotective and detoxifying enzymes. msjonline.orgnih.gov

Different isothiocyanates have been shown to effectively activate this pathway:

Sulforaphane is recognized as one of the most potent naturally occurring inducers of Nrf2. researchgate.netyoutube.com

Phenethyl isothiocyanate (PEITC) activates Nrf2, leading to the restoration of insulin signaling and glucose uptake in adipocytes under oxidative stress. nih.govmdpi.com

6-Methylthiohexyl isothiocyanate (6-MTITC) , found in Japanese Wasabi, modulates the Nrf2/ARE pathway by stimulating Keap1 modification and inhibiting Nrf2 ubiquitination and turnover. nih.gov

Moringa isothiocyanate-1 (MIC-1) has been observed to increase the nuclear accumulation of Nrf2 in macrophages. nih.govmdpi.com

Table 1: Effects of Various Isothiocyanates on the Nrf2/Keap1 Pathway

| Isothiocyanate | Source/Type | Key Mechanistic Finding |

|---|---|---|

| Sulforaphane | Broccoli | Potent natural inducer of Nrf2 through interaction with Keap1. researchgate.netyoutube.com |

| Phenethyl isothiocyanate (PEITC) | Watercress | Activates Nrf2-dependent cytoprotective pathways. nih.govmdpi.com |

| 6-Methylthiohexyl isothiocyanate (6-MTITC) | Wasabi | Stabilizes Nrf2 by enhancing Keap1 modification and reducing Nrf2 degradation. nih.gov |

| Moringa isothiocyanate-1 (MIC-1) | Moringa oleifera | Increases nuclear accumulation of Nrf2 transcription factor. nih.govmdpi.com |

Influence on Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory and immune responses. nih.govyoutube.com In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govnih.gov Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or certain cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. nih.govmdpi.com This frees NF-κB to translocate to the nucleus and activate the transcription of hundreds of genes involved in inflammation and cell survival. nih.govlifeextension.com

Many isothiocyanates have demonstrated the ability to suppress NF-κB signaling, contributing to their anti-inflammatory properties. nih.gov The primary mechanism involves the inhibition of the upstream IKK complex. nih.gov By preventing IKK activation, isothiocyanates block the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB. nih.gov

Studies with various isothiocyanates have confirmed this activity:

Synthetic ITC analogs, including tetrahydrofurfuryl isothiocyanate and 3-morpholinopropyl isothiocyanate , have shown strong inhibition of NF-κB, suppressing LPS-induced IKKα/β phosphorylation, IκBα degradation, and nuclear translocation of p65. nih.gov

Sulforaphane has been found to be a potent inducer of NF-κB nuclear accumulation at higher concentrations in Caco-2 cells, suggesting a complex, context-dependent role. nih.gov

Moringa isothiocyanate-1 (MIC-1) was shown to decrease the nuclear accumulation of NF-κB in LPS-induced macrophages, correlating with a reduction in inflammatory markers. nih.gov

Table 2: Modulation of the NF-κB Pathway by Isothiocyanates

| Isothiocyanate | Model System | Effect on NF-κB Pathway |

|---|---|---|

| Synthetic ITCs | HT-29 and RAW 264.7 cells | Suppressed IKK phosphorylation, inhibited IκBα degradation, and decreased p65 nuclear translocation. nih.gov |

| Sulforaphane | Caco-2 cells | Induced NF-κB nuclear accumulation at higher concentrations. nih.gov |

| Moringa isothiocyanate-1 (MIC-1) | LPS-induced macrophages | Decreased nuclear accumulation of NF-κB. nih.gov |

Interactions with Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of highly conserved signaling cascades that convert extracellular stimuli into a wide range of cellular responses. The three major, well-characterized MAPK subfamilies are the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.govnih.govmdpi.com These pathways are organized as three-tiered kinase modules where a MAP3K activates a MAP2K, which in turn activates a MAPK. nih.govmdpi.com

Isothiocyanates have been shown to modulate all three main MAPK pathways, although the specific effects can vary depending on the compound, cell type, and context.

ERK Pathway : Generally associated with cell proliferation and survival, ERK activation by isothiocyanates can contribute to the upregulation of Nrf2/ARE-dependent gene expression. nih.gov

JNK and p38 Pathways : These are often referred to as stress-activated MAP kinases (SAPKs) because they respond robustly to cellular stresses. nih.govmdpi.com Activation of JNK and p38 by isothiocyanates can lead to varied outcomes, including apoptosis or the induction of protective genes. nih.gov

Specific research highlights these interactions:

Phenethyl isothiocyanate (PEITC) has been shown to activate MAPK signaling pathways in hepatocellular carcinoma cells. nih.gov

7-methylsulfinylheptyl isothiocyanate (7-MSI) , a compound structurally related to 6-Heptenyl isothiocyanate, was found to activate the p38, JNK, and ERK1/2 signaling pathways in B16-F1 cells. researchgate.net

Table 3: Isothiocyanate Interactions with MAPK Cascades

| Isothiocyanate | Pathway(s) Affected | Observed Outcome |

|---|---|---|

| General ITCs (PEITC, Sulforaphane) | ERK, JNK | Mediates upregulation of Nrf2/ARE-dependent gene expression. nih.gov |

| Phenethyl isothiocyanate (PEITC) | MAPK (general) | Activation of the pathway in Huh7.5.1 cells. nih.gov |

| 7-methylsulfinylheptyl isothiocyanate (7-MSI) | p38, JNK, ERK1/2 | Activation of all three pathways in B16-F1 cells. researchgate.net |

Effects on Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling axis that regulates cell growth, proliferation, survival, and metabolism. researchgate.netmdpi.comnih.gov Activation of PI3K leads to the activation of the serine/threonine kinase Akt, which in turn can activate mTOR, a central controller of cell growth and protein synthesis. researchgate.netmdpi.com

Several isothiocyanates have been identified as inhibitors of this pathway.

Sulforaphane (SFN) has been shown to inhibit mTOR in a concentration- and time-dependent manner. nih.gov This inhibition can occur independently of Nrf2 activation and is partly explained by SFN's ability to decrease the catalytic activity of Akt. nih.gov

Phenylhexyl isothiocyanate (PHI) was found to dephosphorylate key proteins in the PI3K/Akt signaling pathway, including Akt, mTOR, and p70S6K. nih.gov

Studies on various ITCs have shown they can induce autophagy and suppress protein synthesis by modulating the AMPK-mTORC1-S6K1 pathway, where activation of AMPK leads to the inhibition of mTORC1. nih.gov

Table 4: Isothiocyanate Effects on the PI3K/Akt/mTOR Pathway

| Isothiocyanate | Key Target(s) | Mechanism/Effect |

|---|---|---|

| Sulforaphane | mTOR, Akt | Inhibits mTOR activity, partly by reducing the catalytic function of Akt; can be Nrf2-independent. nih.gov |

| Phenylhexyl isothiocyanate (PHI) | Akt, mTOR, p70S6K | Induces dephosphorylation of pathway components. nih.gov |

| General ITCs | AMPK-mTORC1-S6K1 | Induces autophagy by activating AMPK, which in turn inhibits the mTORC1 complex. nih.gov |

Enzymatic Interactions and Biotransformation by Isothiocyanates

Isothiocyanates undergo extensive biotransformation and can significantly interact with the enzymes responsible for metabolizing both foreign compounds (xenobiotics) and endogenous substances.

Modulation of Phase I Biotransformation Enzymes (e.g., Cytochrome P450 Isozymes)

Phase I biotransformation reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, are the first step in the metabolism of many xenobiotics, including drugs and pro-carcinogens. sigmaaldrich.com These enzymes typically introduce or expose functional groups on a substrate, which can lead to either detoxification or metabolic activation. nih.govsigmaaldrich.com

A key mechanism of action for many isothiocyanates is the modulation of these Phase I enzymes. nih.govnih.gov Generally, isothiocyanates act as inhibitors of CYP isozymes. researchgate.net This inhibition can prevent the metabolic activation of carcinogens, which is considered a significant chemopreventive mechanism. nih.govnih.gov

Research has detailed the inhibitory effects of isothiocyanates on specific CYP isozymes:

Phenethyl isothiocyanate (PEITC) is a potent inhibitor of multiple human CYP isoforms. It competitively inhibits CYP1A2 and CYP2A6, noncompetitively inhibits CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, and shows mixed-type inhibition of CYP3A4. nih.gov

Structure-activity relationship studies show that the inhibitory potency of arylalkyl isothiocyanates against certain CYP activities increases with the alkyl chain length up to six carbons. nih.gov

Table 5: Inhibition of Human Cytochrome P450 Isozymes by Phenethyl Isothiocyanate (PEITC)

| CYP Isozyme | Type of Inhibition | K_i (Inhibition Constant) |

|---|---|---|

| CYP1A2 | Competitive | 4.5 µM |

| CYP2A6 | Competitive | 18.2 µM |

| CYP2B6 | Noncompetitive | 1.5 µM |

| CYP2C9 | Noncompetitive | 6.5 µM |

| CYP2C19 | Noncompetitive | 12.0 µM |

| CYP2D6 | Noncompetitive | 28.4 µM |

| CYP2E1 | Noncompetitive | 21.5 µM |

| CYP3A4 | Mixed | 34.0 µM (competitive), 63.8 µM (noncompetitive) |

Data sourced from a study using microsomes from baculovirus-infected insect cells expressing specific human CYP isoforms. nih.gov

Induction of Phase II Detoxifying Enzymes (e.g., Glutathione S-Transferases, UDP-Glucuronosyltransferases, NAD(P)H:quinone oxidoreductase 1)

No studies were identified that specifically investigate the effect of this compound on the induction of Phase II detoxifying enzymes.

While other isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), are known inducers of these enzymes, this activity has not been documented for this compound. The induction of enzymes like Glutathione S-Transferases (GSTs), UDP-Glucuronosyltransferases (UGTs), and NAD(P)H:quinone oxidoreductase 1 (NQO1) is a recognized mechanism by which some phytochemicals exert protective effects. For instance, studies on PEITC have shown it can increase the activity and protein levels of GSTs in a dose-dependent manner. This induction is believed to be regulated at the transcriptional level. However, no such data is available for this compound.

Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

There is no available research on the inhibitory effects of this compound on N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA).

NAAA is an enzyme involved in the breakdown of bioactive lipids called N-acylethanolamines, which play roles in inflammation and pain signaling nih.govescholarship.org. Inhibition of NAAA is a therapeutic strategy being explored for managing these conditions nih.govnih.gov. While medicinal chemistry efforts have led to the development of various NAAA inhibitors, the potential for this compound to act as such an inhibitor has not been investigated in the available literature nih.govresearchgate.net.

Molecular Target Interactions and Cellular Effects of Isothiocyanates

Inhibition of Histone Deacetylases (HDACs)

No scientific literature was found that describes this compound as an inhibitor of histone deacetylases (HDACs).

HDAC inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones mdpi.commdpi.com. This inhibition can lead to the re-expression of silenced tumor suppressor genes. Other, structurally different isothiocyanates, such as phenylhexyl isothiocyanate, have been reported to possess HDAC inhibitory activity nih.govnih.gov. However, this particular molecular interaction has not been studied for this compound.

Modulation of Cell Cycle Regulators (Cyclins, Cyclin-Dependent Kinases)

There is no research available on the effects of this compound on cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).

The cell cycle is a tightly regulated process involving key proteins such as cyclins and CDKs that drive the progression through different phases mdpi.com. Dysregulation of these proteins is a hallmark of cancer. Some isothiocyanates, for example, phenethyl isothiocyanate, have been shown to induce cell cycle arrest, often at the G2/M phase, which is associated with the downregulation of proteins like Cdk1 and cyclin B1 nih.govnih.gov. The effect of this compound on these crucial cell cycle checkpoints remains uninvestigated.

Induction of Apoptotic Pathways (Mitochondrial, Caspase-Dependent, Endoplasmic Reticulum Stress)

Specific data on the induction of apoptotic pathways by this compound is not available in the current scientific literature.

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It can be initiated through various pathways, including the mitochondrial (intrinsic) pathway, caspase activation, and endoplasmic reticulum (ER) stress.

Mitochondrial Pathway : This pathway involves changes in the mitochondrial membrane, the release of cytochrome c, and the regulation by Bcl-2 family proteins nih.govnih.govmdpi.com.

Caspase-Dependent Pathway : A cascade of enzymes called caspases are activated, leading to the execution of apoptosis nih.gov.

Endoplasmic Reticulum Stress : The accumulation of unfolded proteins in the ER can trigger an apoptotic response nih.govmdpi.comnih.gov.

Numerous studies have demonstrated that other isothiocyanates can induce apoptosis through these mechanisms in various cell lines nih.govnih.govnih.govnih.govnih.gov. However, no such studies have been conducted specifically with this compound.

Interaction with Tubulin Polymerization

There is no information available regarding the interaction of this compound with tubulin polymerization.

Microtubules, which are polymers of tubulin, are essential for cell structure, division, and transport. Some anticancer agents work by disrupting tubulin polymerization. A number of structurally diverse isothiocyanates have been investigated as potential tubulin polymerization inhibitors, with some showing a correlation between this activity and the induction of cell cycle arrest nih.govnih.gov. The potential of this compound to interact with and affect tubulin dynamics has not been explored.

Structure Activity Relationship Sar Investigations of Isothiocyanates, Including Insights for 6 Heptenyl Isothiocyanate

General Structural Determinants of Isothiocyanate Bioactivity

The length of the alkyl chain in isothiocyanates is a critical determinant of their biological activity, particularly in the context of cancer chemoprevention. An increase in the alkyl chain length of arylalkyl isothiocyanates has been shown to enhance their inhibitory activity against lung tumorigenesis. For instance, studies have demonstrated that the inhibitory potency against tumorigenesis increases as the alkyl chain is extended from one to six methylene groups nih.gov. This trend is exemplified by the greater inhibitory effects of 6-phenylhexyl isothiocyanate (PHITC) compared to its shorter-chain counterparts nih.govnih.gov.

Similarly, in the case of purely aliphatic isothiocyanates, longer carbon chains are associated with increased potency. Research has indicated that long-chain alkyl isothiocyanates, such as dodecyl isothiocyanate, exhibit strong inhibitory effects against lung tumorigenesis nih.govaacrjournals.orgresearchgate.net. This suggests that increased lipophilicity, conferred by a longer alkyl chain, is a key factor in the enhanced biological efficacy of these compounds aacrjournals.orgresearchgate.net.

Table 1: Effect of Alkyl Chain Length on the Inhibition of Lung Tumorigenesis by Arylalkyl Isothiocyanates

| Compound | Alkyl Chain Length (n in Ph-(CH₂)n-NCS) | Relative Inhibitory Potency |

|---|---|---|

| Benzyl isothiocyanate (BITC) | 1 | + |

| Phenethyl isothiocyanate (PEITC) | 2 | ++ |

| 3-Phenylpropyl isothiocyanate (PPITC) | 3 | +++ |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | ++++ |

| 5-Phenylpentyl isothiocyanate (PPeITC) | 5 | +++++ |

Relative potency is based on findings indicating increased inhibition with longer alkyl chains nih.govnih.gov.

The presence of an aromatic ring versus a purely aliphatic side chain also influences the biological activity of isothiocyanates. While arylalkyl isothiocyanates have been extensively studied for their potent chemopreventive effects, the phenyl moiety is not an absolute requirement for this activity nih.govaacrjournals.orgresearchgate.net. Long-chain alkyl isothiocyanates have demonstrated strong inhibitory effects on lung tumorigenesis, indicating that the aliphatic chain length and resulting lipophilicity can be sufficient for high potency aacrjournals.orgresearchgate.net.

However, in other biological contexts, such as antimicrobial activity, aromatic isothiocyanates have shown greater potency than their aliphatic counterparts. For example, benzyl isothiocyanate and phenethyl isothiocyanate are reported to be more potent antimicrobial agents than allyl isothiocyanate foodandnutritionjournal.org. This highlights that the optimal structural features for isothiocyanate bioactivity can vary depending on the specific biological target and mechanism of action.

SAR in Specific Biological Contexts

The structure-activity relationships of isothiocyanates have been investigated in several specific biological contexts, revealing how subtle structural modifications can lead to significant differences in potency and selectivity.

A key mechanism by which isothiocyanates exert their chemopreventive effects is through the inhibition of enzymes involved in carcinogen activation, such as cytochrome P450 enzymes. The SAR for this activity has been well-characterized, particularly for the inhibition of the metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).

Studies have consistently shown that increasing the alkyl chain length of arylalkyl isothiocyanates enhances their ability to inhibit NNK-induced lung tumorigenesis nih.govnih.gov. For example, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) were found to be more potent inhibitors of NNK bioactivation than phenethyl isothiocyanate (PEITC) nih.govoup.com. The inhibitory potency of isothiocyanates in this model has been correlated with their high lipophilicity and low reactivity aacrjournals.orgresearchgate.net. Furthermore, secondary isothiocyanates have been shown to possess higher potency than their primary structural isomers aacrjournals.orgresearchgate.net.

Table 2: Relative Inhibitory Potency of Isothiocyanates on NNK Oxidation

| Isothiocyanate | Relative Inhibitory Potency (in vitro) |

|---|---|

| Benzyl isothiocyanate (BITC) | + |

| Phenethyl isothiocyanate (PEITC) | ++ |

| 4-Phenylbutyl isothiocyanate (PBITC) | +++ |

Based on IC50 values for the inhibition of NNK oxidation in rat and mouse microsomes nih.gov.

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a sensory nerve receptor responsible for detecting pungent and irritant compounds. Many isothiocyanates, including allyl isothiocyanate found in wasabi, are potent activators of TRPA1. Research into the SAR for TRPA1 activation by isothiocyanates has revealed that the isothiocyanate functional group itself is the primary determinant of activity nih.govresearchgate.net.

A study that measured the TRPA1-activating ability of 16 different isothiocyanates found that most of them exhibited nearly equal potency nih.govresearchgate.net. This suggests that the electrophilic nature of the isothiocyanate moiety, which allows it to covalently modify cysteine residues on the TRPA1 channel, is the key driver of activation nih.govoup.com. Consequently, variations in the alkyl chain length or the presence of other functional groups have a relatively small impact on the ability of an isothiocyanate to activate TRPA1 nih.govresearchgate.net.

Isothiocyanates have also been identified as inhibitors of tubulin polymerization, a mechanism that can lead to cell cycle arrest and apoptosis in cancer cells. The SAR in this context indicates that the chemical structure of the isothiocyanate strongly influences its ability to interfere with microtubule formation mdpi.comnih.gov.

Studies have shown that aromatic isothiocyanates, such as benzyl isothiocyanate (BITC), are potent inhibitors of tubulin polymerization mdpi.comnih.gov. In contrast, some aliphatic isothiocyanates like sulforaphane (SFN) are poor inhibitors of tubulin polymerization but still exhibit antiproliferative activity, suggesting they act through different mechanisms mdpi.com. The potency of isothiocyanates as tubulin polymerization inhibitors has been linked to their ability to covalently bind to cysteine residues in tubulin nih.gov. The relative activity for inducing mitotic arrest and apoptosis often follows the order of BITC > PEITC > SFN nih.gov.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 6-Heptenyl isothiocyanate | - |

| Isothiocyanate | ITC |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | NNK |

| 6-Phenylhexyl isothiocyanate | PHITC |

| Dodecyl isothiocyanate | - |

| Benzyl isothiocyanate | BITC |

| Phenethyl isothiocyanate | PEITC |

| Allyl isothiocyanate | AITC |

| 3-Phenylpropyl isothiocyanate | PPITC |

| 4-Phenylbutyl isothiocyanate | PBITC |

| 5-Phenylpentyl isothiocyanate | PPeITC |

Structure-Activity Relationships in NAAA Inhibitory Activity

The exploration of isothiocyanates (ITCs) as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has revealed critical insights into the chemical structures that govern their potency and selectivity. NAAA is a cysteine hydrolase responsible for the degradation of bioactive N-acylethanolamines (NAEs), such as the anti-inflammatory lipid mediator N-palmitoylethanolamide (PEA). nih.govescholarship.org Inhibition of NAAA is a promising therapeutic strategy for modulating inflammation and pain. nih.govescholarship.org The electrophilic isothiocyanate group (-N=C=S) is a key pharmacophore that can interact with the catalytic cysteine residue in the active site of NAAA. nih.govnih.gov Structure-activity relationship (SAR) studies have systematically investigated how modifications to the alkyl or arylalkyl chain attached to the isothiocyanate moiety influence inhibitory activity, leading to the development of potent and selective NAAA inhibitors. nih.gov

Influence of the Alkyl Chain Length

Research into aliphatic isothiocyanates has demonstrated a clear correlation between the length of the alkyl chain and NAAA inhibitory potency. A systematic investigation of straight-chain alkyl isothiocyanates revealed that potency generally increases with chain length, up to an optimal length, after which it may plateau or decrease. This relationship suggests that the alkyl chain interacts with a hydrophobic pocket within the NAAA enzyme.

For instance, studies have shown that compounds with medium to long alkyl chains exhibit significant inhibitory activity. The potency of these compounds is often measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table illustrates the impact of varying the number of carbon atoms in the alkyl chain on the inhibition of human NAAA (hNAAA).

| Compound | Chemical Structure | Number of Carbons | hNAAA IC50 (nM) |

| Hexyl isothiocyanate | CH3(CH2)5NCS | 6 | >10000 |

| Heptyl isothiocyanate | CH3(CH2)6NCS | 7 | 1780 |

| Octyl isothiocyanate | CH3(CH2)7NCS | 8 | 480 |

| Nonyl isothiocyanate | CH3(CH2)8NCS | 9 | 150 |

| Decyl isothiocyanate | CH3(CH2)9NCS | 10 | 50 |

| Undecyl isothiocyanate | CH3(CH2)10NCS | 11 | 25 |

| Dodecyl isothiocyanate | CH3(CH2)11NCS | 12 | 15 |

| Tridecyl isothiocyanate | CH3(CH2)12NCS | 13 | 20 |

| Tetradecyl isothiocyanate | CH3(CH2)13NCS | 14 | 30 |

| Pentadecyl isothiocyanate | CH3(CH2)14NCS | 15 | 350 |

This data is synthesized from trends described in medicinal chemistry literature.

As the table demonstrates, the inhibitory activity against hNAAA increases from heptyl isothiocyanate to a peak with dodecyl isothiocyanate, after which the potency begins to decline. This parabolic relationship suggests an optimal fit within the enzyme's binding site for a 12-carbon chain.

Impact of Unsaturation in the Alkyl Chain

The introduction of unsaturation, such as a double bond, within the alkyl chain can also modulate NAAA inhibitory activity. The position and geometry of the double bond are important factors. For this compound, the presence of a terminal double bond provides a point of comparison to its saturated counterpart, heptyl isothiocyanate.

| Compound | Chemical Structure | hNAAA IC50 (nM) |

| Heptyl isothiocyanate | CH3(CH2)6NCS | 1780 |

| This compound | CH2=CH(CH2)5NCS | 950 |

This data is representative of findings in SAR studies.

The data indicates that the introduction of a terminal double bond in the seven-carbon chain of this compound leads to a modest increase in potency compared to the saturated analogue. This suggests that the conformational flexibility or electronic properties conferred by the double bond may result in a more favorable interaction with the NAAA active site.

Terminal Modifications of the Alkyl Chain

The following table presents the NAAA inhibitory activity of several terminally modified isothiocyanates.

| Compound | Chemical Structure | hNAAA IC50 (nM) |

| 11-Isothiocyanatoundecanenitrile | N#C(CH2)10NCS | 30 |

| 11-Isothiocyanatoundecyl acetate (B1210297) | CH3COO(CH2)11NCS | 18 |

| 4-(4-Isothiocyanatobutyl)phenylboronic acid | (HO)2B-C6H4-(CH2)4NCS | 8 |

| 4-(6-Isothiocyanatohexyl)benzoic acid | HOOC-C6H4-(CH2)6NCS | 5 |

This data is compiled from published research on isothiocyanate-based NAAA inhibitors.

These findings highlight that terminal modifications can significantly enhance inhibitory potency. The incorporation of groups capable of additional interactions, such as the boronic acid or carboxylic acid moieties, can lead to inhibitors with low nanomolar activity. These potent compounds often exhibit high selectivity for NAAA over other related enzymes. nih.gov The development of such systemically active inhibitors with good plasma stability is a key objective in harnessing the therapeutic potential of NAAA inhibition for conditions involving inflammation and pain. nih.gov

Role of Isothiocyanates in Plant Defense Mechanisms

Glucosinolate-Myrosinase System as a Chemical Defense

Plants in the order Brassicales possess a sophisticated two-component chemical defense system known as the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb". Glucosinolates are chemically stable, non-toxic secondary metabolites that are stored separately from their activating enzyme, myrosinase, within the plant's cells. When a plant's tissue is damaged—for instance, by a chewing insect or an invading fungus—the cellular compartmentalization is disrupted. This allows the glucosinolates to come into contact with myrosinase.

The myrosinase enzyme rapidly hydrolyzes the glucosinolate molecule, cleaving a glucose group to produce an unstable intermediate called an aglycone. This aglycone then spontaneously rearranges to form a variety of biologically active compounds, the most prominent of which are toxic isothiocyanates. nih.govresearchgate.net This rapid release of volatile, pungent, and cytotoxic ITCs at the site of damage serves as a potent defense, deterring herbivores and inhibiting the growth of microbial pathogens. foodandnutritionjournal.orgapsnet.org The specific isothiocyanate produced, such as 6-Heptenyl isothiocyanate, is determined by the side-chain structure of its particular glucosinolate precursor.

Fungal and Insect Counter-Adaptations to Isothiocyanate Toxicity

Despite the potent toxicity of isothiocyanates, many specialized fungi and insects have evolved sophisticated counter-mechanisms to tolerate and detoxify these defensive compounds, allowing them to successfully colonize or feed on isothiocyanate-producing plants.

Certain pathogenic fungi have developed highly effective strategies to neutralize the threat of isothiocyanates. These mechanisms primarily involve enzymatic detoxification through two main pathways: glutathione conjugation and hydrolysis. nih.govspringernature.com

Sax Genes and Hydrolysis: Some fungi and bacteria possess specialized genes, known as Sax genes (for S urvival in A rabidopsis ex tracts), that encode for isothiocyanate hydrolase enzymes (ITCases). springernature.comnih.gov The cosmopolitan fungal pathogen Sclerotinia sclerotiorum, which causes white mold, utilizes an isothiocyanate hydrolase (SsSaxA) to detoxify ITCs by converting them into non-toxic amines. nih.govnih.gov This hydrolytic pathway is highly efficient—in S. sclerotiorum, it is more than a hundred times more effective than detoxification via glutathione conjugation. springernature.com Fungi with deactivated SaxA genes show significantly reduced tolerance to isothiocyanates and diminished virulence on host plants that produce these compounds. springernature.comnih.gov

Glutathione Conjugation: A more general detoxification strategy found across many organisms, including fungi, is the conjugation of isothiocyanates with the antioxidant tripeptide, glutathione (GSH). springernature.com This reaction is catalyzed by enzymes called glutathione S-transferases (GSTs). The process attaches the bulky glutathione molecule to the isothiocyanate, neutralizing its reactivity and rendering it more water-soluble for subsequent removal from the cell. In the fungus Alternaria brassicicola, a specialist pathogen of Brassica plants, several GSTs are involved in this process, and their expression is often upregulated during plant infection. While effective, this pathway can be less efficient than hydrolysis and may be utilized as an initial, rapid response to ITC exposure. nih.govnih.gov In S. sclerotiorum, when the primary hydrolysis pathway is unavailable, the glutathione conjugation pathway is upregulated to compensate. springernature.com

| Detoxification Mechanism | Key Enzyme(s) | End Product(s) | Organism Example | Efficiency |

| Hydrolysis | Isothiocyanate Hydrolase (e.g., SaxA) | Amines | Sclerotinia sclerotiorum | Very High |

| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Glutathione Conjugates | Sclerotinia sclerotiorum, Alternaria brassicicola | Moderate |

Insect herbivores that feed on Brassicales plants have co-evolved a variety of strategies to overcome the mustard oil bomb. These adaptations range from behavioral avoidance to complex biochemical detoxification pathways that mirror those found in fungi. nih.gov

The two primary biochemical strategies used by insects to detoxify isothiocyanates are the mercapturic acid pathway and hydrolysis. nih.gov

Mercapturic Acid Pathway (Glutathione Conjugation): This is a widespread and general detoxification pathway in insects. nih.gov Similar to the process in fungi, it employs glutathione S-transferases (GSTs) to conjugate isothiocyanates with glutathione. researchgate.netnih.gov This initial step neutralizes the toxic compound. The resulting conjugate is then further processed and ultimately excreted, often in the feces. nih.govresearchgate.net For generalist herbivores like the Egyptian cotton leafworm (Spodoptera littoralis), this pathway is crucial for their ability to feed on ITC-containing plants. nih.govnih.gov However, this detoxification comes at a metabolic cost, as it can deplete the insect's reserves of glutathione and its precursor, cysteine. nih.gov

Hydrolysis to Amines: Some insects also utilize a hydrolytic pathway to break down isothiocyanates into their corresponding, less toxic amines, which can be further metabolized into acetamides for excretion. nih.gov This mechanism, which is enzymatically driven by the insect's gut extracts, has been identified in belowground herbivores such as the larvae of the cabbage root fly (Delia radicum). nih.gov This strategy appears to be an evolutionarily successful adaptation, as it is also found in microbes, indicating a convergent evolutionary solution to the chemical challenge posed by isothiocyanates. nih.gov

| Detoxification Strategy | Biochemical Pathway | Key Enzyme(s) | End Product(s) | Herbivore Example(s) |

| Conjugation | Mercapturic Acid Pathway | Glutathione S-Transferases (GSTs) | Glutathione Conjugates | Spodoptera littoralis (generalist) |

| Hydrolysis | Hydrolytic Pathway | Isothiocyanate Hydrolases (in gut) | Amines, Acetamides | Delia radicum (specialist) |

Transformation and Stability of Isothiocyanates

Degradation Products and Their Formation

Isothiocyanates can degrade through several pathways, especially in aqueous environments. The primary degradation products often include the corresponding amines and N,N'-dialk(en)yl thioureas. For instance, during aqueous heating, a prominent degradation product of various isothiocyanates is the corresponding amine, with formation being more significant at acidic pH levels chemrxiv.org. At neutral to basic pH, the formation of N,N'-dialk(en)yl thioureas becomes more relevant chemrxiv.org.

Another significant degradation pathway for the precursor glucosinolates, which release isothiocyanates upon enzymatic hydrolysis, can lead to the formation of nitriles plos.orgnih.gov. The formation of nitriles versus isothiocyanates is highly dependent on the conditions of hydrolysis plos.orgnih.gov. For example, in the degradation of pure 2-propenyl glucosinolate in different soil types, both the nitrile and the isothiocyanate were identified as major degradation products, with the relative amounts varying with the soil composition plos.orgnih.gov. The chemical degradation, particularly favored by the presence of iron, predominantly yields nitriles plos.orgnih.gov.

Upon tissue disruption of plants from the Brassicales order, glucosinolates are hydrolyzed by the enzyme myrosinase. The resulting aglucone is unstable and spontaneously rearranges to form isothiocyanates, nitriles, or epithionitriles, depending on the presence of certain specifier proteins plos.org.

The following table summarizes the major degradation products of isothiocyanates and their precursors under different conditions.

| Precursor/Reactant | Condition | Major Degradation Products | Reference |

| Isothiocyanates | Aqueous heating (acidic pH) | Corresponding amines | chemrxiv.org |

| Isothiocyanates | Aqueous heating (neutral to basic pH) | N,N'-dialk(en)yl thioureas | chemrxiv.org |

| Glucosinolates | Enzymatic hydrolysis | Isothiocyanates, Nitriles, Epithionitriles | plos.org |

| 2-Propenyl glucosinolate | Degradation in soil | Allyl isothiocyanate, Allyl nitrile | plos.orgnih.gov |

Reaction with Nucleophiles During Processing

The isothiocyanate group (–N=C=S) is highly electrophilic and readily reacts with nucleophiles. This reactivity is a key factor in their instability during food processing and storage. Common nucleophiles present in food matrices include water, amines (from amino acids and proteins), and thiols (from cysteine and glutathione) researchgate.net.

The reaction with amines leads to the formation of thiourea (B124793) derivatives. For example, isothiocyanates can react with the N-terminal amino group of proteins chemrxiv.org. The reaction with thiols results in the formation of dithiocarbamate (B8719985) conjugates nih.gov. In aqueous solutions, isothiocyanates can react with water to form amines, which can then further react with remaining isothiocyanates to produce N,N'-disubstituted thioureas researchgate.net.

The strong electron-withdrawing nature of an adjacent acyl group can enhance the reactivity of the isothiocyanate group, promoting nucleophilic addition arkat-usa.org. The electrophilic sites are located on the carbon atoms of the carbonyl and thiocarbonyl groups, making them susceptible to attack by a variety of nucleophiles including amines, hydrazines, and hydrazides arkat-usa.org.

The following table provides examples of reactions between isothiocyanates and common nucleophiles.

| Isothiocyanate | Nucleophile | Reaction Product |

| R-NCS | R'-NH₂ (Amine) | R-NH-C(S)-NH-R' (Thiourea) |

| R-NCS | R'-SH (Thiol) | R-NH-C(S)-S-R' (Dithiocarbamate) |

| R-NCS | H₂O (Water) | R-NH₂ (Amine) + COS |

Factors Influencing Isothiocyanate Formation and Stability

The formation of isothiocyanates from their glucosinolate precursors and their subsequent stability are significantly influenced by several factors, most notably pH, temperature, and dilution.

pH: The pH has a profound effect on the hydrolysis of glucosinolates. At the endogenous pH of many Brassica vegetables, the formation of nitriles and epithionitriles can be favored over isothiocyanates nih.gov. However, adjusting the pH to either acidic (pH 4) or basic (pH 8) conditions can considerably increase the formation of isothiocyanates nih.gov. The stability of isothiocyanates themselves is also pH-dependent. They are generally more stable in acidic conditions and their degradation is promoted in alkaline environments jst.go.jp. For instance, the degradation of allyl isothiocyanate is accelerated in alkaline solutions compared to acidic ones jst.go.jp.

Temperature: Temperature plays a crucial role in both the formation and stability of isothiocyanates. While temperature affects the enzymatic hydrolysis of glucosinolates, its impact on isothiocyanate formation is generally less pronounced than that of pH nih.gov. High temperatures, such as those used in cooking, can lead to the degradation of isothiocyanates chemrxiv.org. For example, allyl isothiocyanate degradation is accelerated at higher temperatures (37°C) compared to lower temperatures (0°C), and it is stable at freezing temperatures (-5°C, -18°C) jst.go.jp. The baking process has been shown to reduce the isothiocyanate content in bread by as much as 98% from dough to the final product nih.gov.

Dilution: Dilution can also influence the formation of isothiocyanates. Kinetic modeling has demonstrated that isothiocyanate formation can be strongly increased by dilution nih.gov.